Physicochemical Profiling and Pharmaceutical Applications of Sodium 2-Formylbenzenesulfonate Hydrate
Physicochemical Profiling and Pharmaceutical Applications of Sodium 2-Formylbenzenesulfonate Hydrate
Executive Summary
In the landscape of advanced organic synthesis and drug development, bifunctional reagents serve as critical architectural tools. Sodium 2-formylbenzenesulfonate hydrate (commonly referred to as OBSA or 2-sulfobenzaldehyde sodium salt) is a highly versatile intermediate characterized by its dual functionality: a reactive electrophilic aldehyde and a highly hydrophilic sulfonate group[1].
As a Senior Application Scientist, I frequently leverage this compound not merely as a building block, but as a strategic physicochemical modifier. Whether deployed as a transient protecting group in radiopharmaceutical synthesis or as a permanent solubilizing anchor in polymer catalysis, understanding its physicochemical boundaries is essential for designing robust, scalable chemical workflows.
Structural Identity & Physicochemical Profile
The utility of sodium 2-formylbenzenesulfonate stems directly from its ortho-substituted aromatic structure. The proximity of the formyl and sulfonate groups allows for unique steric and electronic interplay, stabilizing intermediates such as Schiff bases and hydrazones[2]. Furthermore, the sodium salt configuration imparts massive ionic character, driving its exceptional aqueous solubility[1].
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters critical for formulation and reaction design.
| Property | Value | Reference |
| CAS Number | 1008-72-6 (Anhydrous), 305808-14-4 (Hydrate) | [1],[3] |
| Molecular Formula | C₇H₅NaO₄S (Anhydrous), C₇H₇NaO₅S (Hydrate) | [1],[3] |
| Molecular Weight | 208.16 g/mol (Anhydrous), 226.18 g/mol (Hydrate) | [4],[3] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | >300 °C (Decomposes) | [2] |
| Boiling Point | 562.39 °C at 760 mmHg | [5] |
| Aqueous Solubility | ~1000 g/L at 25 °C | [6] |
| pH (1% Aqueous) | 6.5 – 7.5 | [2] |
Mechanistic Reactivity: The Bifunctional Advantage
The strategic value of this compound lies in the distinct, non-competing reactivity of its two functional groups.
Dual-reactivity pathways of sodium 2-formylbenzenesulfonate.
Radiopharmaceutical Protecting Groups (HYNIC Chemistry)
In the development of targeted radiopharmaceuticals (e.g., Technetium-99m or Indium-111 labeled Leukotriene B4 antagonists), hydrazinonicotinic acid (HYNIC) is frequently used as a bifunctional chelator[7]. However, free hydrazines are notoriously unstable, reacting rapidly with trace carbonyl impurities like ambient formaldehyde[7].
The Causality of Choice: By reacting the HYNIC-conjugate with sodium 2-formylbenzenesulfonate, we form a stable hydrazone. This choice is deliberate for two reasons:
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Protection: It shields the reactive hydrazine moiety during complex solid-phase synthesis and subsequent handling[7].
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Purification: The sulfonate group acts as a highly polar anchor, drastically improving the water solubility of hydrophobic peptide conjugates, thereby facilitating high-resolution reverse-phase HPLC purification[7].
During the final radiolabeling step, the hydrazone spontaneously cleaves under the acidic, metal-rich conditions, allowing the diazenido-technetium bond to form seamlessly[7].
Aqueous Polymerization Catalysis
In organometallic chemistry, sodium 2-formylbenzenesulfonate is reacted with various electron-donating amines (like aniline) to generate a library of water-soluble imine ligands[8].
The Causality of Choice: The strong electron-withdrawing nature of the sulfonate group, combined with the imine nitrogen, creates an optimal bidentate ligand framework. When complexed with Palladium, these catalysts can drive the insertion polymerization of ethylene directly in polar or aqueous media—a significant leap forward for green chemistry applications[8].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the physical phenomena (solubility shifts, proton resonance changes) confirm the chemical transformations.
Protocol 1: Hydrazine Protection in HYNIC-Conjugated Peptides
Objective: Transiently protect the HYNIC hydrazine moiety while simultaneously increasing the aqueous solubility of the conjugate for HPLC purification.
Workflow for HYNIC hydrazine protection and radiolabeling.
Step-by-Step Methodology:
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Preparation: Dissolve the crude HYNIC-conjugated precursor in an appropriate aqueous buffer (pH 6.5–7.0) or anhydrous DMF.
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Addition: Add 1.5 to 2.0 molar equivalents of sodium 2-formylbenzenesulfonate hydrate.
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Incubation: Stir the mixture at ambient temperature for 1–2 hours.
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Validation Checkpoint (Self-Validation): Inject an aliquot into an analytical C18 Reverse-Phase HPLC system. You must observe a distinct, significant reduction in retention time (eluting earlier) compared to the free HYNIC precursor. This shift validates that the highly polar sulfonate group has successfully conjugated. Additionally, UV absorbance will shift due to the extended conjugation of the hydrazone.
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Purification: Isolate the protected, water-soluble conjugate via preparative HPLC and lyophilize.
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Cleavage/Labeling: Resuspend in a labeling buffer (pH 5.0–6.0) and introduce the radiometal (e.g., 99mTc-pertechnetate with a reducing agent). The hydrazone will spontaneously cleave, validating the transient nature of the protecting group.
Protocol 2: Synthesis of Sodium-2-((phenylimino)methyl)benzenesulfonate (Imine Ligand)
Objective: Synthesize a bidentate, water-soluble imine ligand for palladium-catalyzed ethylene polymerization[8].
Step-by-Step Methodology:
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Reagent Mixing: Dissolve 1.0 equivalent of sodium 2-formylbenzenesulfonate hydrate in a 1:1 methanol/water mixture to leverage its 1000 g/L aqueous solubility[6].
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Amine Addition: Add 1.1 equivalents of aniline dropwise to the solution under continuous magnetic stirring.
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Condensation: Heat the reaction mixture to reflux (approx. 65 °C) for 4–6 hours. The Schiff base condensation releases water; the equilibrium is driven forward by the high concentration of reactants.
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Isolation: Concentrate the solvent under reduced pressure. Precipitate the sodium-2-((phenylimino)methyl)benzenesulfonate product using cold ethanol.
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Validation Checkpoint (Self-Validation): Analyze the product via ¹H NMR spectroscopy (in D₂O or DMSO-d₆). The protocol is validated by the complete disappearance of the highly deshielded aldehyde proton signal (typically around ~10.5 ppm) and the emergence of a new imine (CH=N) proton signal at approximately ~8.5 ppm. Yields should be near-quantitative (>90%)[8].
Sources
- 1. CAS 1008-72-6: 2-Formylbenzenesulfonic acid sodium salt [cymitquimica.com]
- 2. 2-Sulfobenzaldehyde Sodium Salt (CAS NO:17465-11-3) | 2-Sulfobenzaldehyde Sodium Salt Manufacturer and Suppliers | Scimplify [scimplify.com]
- 3. CAS No. 305808-14-4 Specifications | Ambeed [ambeed.com]
- 4. OBSA, 2-formyl-Benzenesulfonic acid Sodium salt | Cas no 1008-72-6 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 5. chemscene.com [chemscene.com]
- 6. chembk.com [chembk.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Methyl benzenesulfonate: properties and applications_Chemicalbook [chemicalbook.com]
